molecular formula C9H12N2O B1283827 2-Amino-N,3-dimethylbenzamide CAS No. 870997-57-2

2-Amino-N,3-dimethylbenzamide

Cat. No. B1283827
Key on ui cas rn: 870997-57-2
M. Wt: 164.2 g/mol
InChI Key: FBOWFVWOCBTBPH-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

3-Methyl-2-aminobenzoic acid (3.43 g, 22.7 mmol) and N,N′-carbonyldiimidazole (4.05 g, 24.9 mmol) were stirred in THF at 40° C. for 3 hours. After cooled to room temperature, methylamine (2.0 M in THF, 22.7 ml) was added thereto, and further stirred for 1 hour at room temperature. The solvent was evaporated off under reduced pressure, and the residue was purified through silica gel column chromatography (chloroform/methanol=9/1) to obtain the intended compound (3.43 g, yield 92%) as a milky white solid.
Quantity
3.43 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH2:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].[CH3:12][NH2:13]>C1COCC1>[NH2:11][C:3]1[C:2]([CH3:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([NH:13][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C=CC1)N
Name
N,N′-carbonyldiimidazole
Quantity
4.05 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.7 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (chloroform/methanol=9/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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